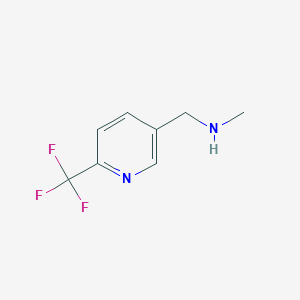

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C8H9F3N2 . It has a molecular weight of 190.17 . The compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for “N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine” is 1S/C8H9F3N2/c1-12-4-6-2-3-7(13-5-6)8(9,10)11/h2-3,5,12H,4H2,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine” is a compound that can exist in liquid, solid, or semi-solid form . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Applications De Recherche Scientifique

Anticonvulsant Agents

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine has been explored for its potential as an anticonvulsant agent. A study by Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, including compounds structurally related to N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. These compounds showed promising anticonvulsant activity, suggesting potential therapeutic applications in seizure disorders (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

In the realm of cancer research, iron(III) complexes containing ligands similar to N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine have been synthesized for cellular imaging and photocytotoxicity. Basu et al. (2014, 2015) demonstrated that these complexes exhibit significant photocytotoxicity in red light, suggesting their potential use in photodynamic therapy for cancer treatment (Basu et al., 2014); (Basu et al., 2015).

Catalysis and Synthesis

Compounds structurally related to N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine have been used in catalysis and synthesis. A study by Sankaralingam and Palaniandavar (2014) showed the use of related diiron(III) complexes in the selective hydroxylation of alkanes, indicating their potential in synthetic organic chemistry (Sankaralingam & Palaniandavar, 2014).

Antimicrobial Activity

A study by Kansagara, Dangar, and Shah (2016) explored the synthesis and antimicrobial evaluation of Schiff’s bases and aryl aminomethyl derivatives, structurally related to N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. These compounds exhibited notable antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Kansagara, Dangar, & Shah, 2016).

Safety And Hazards

The compound is classified under GHS07 and GHS05 hazard pictograms . The signal word for this compound is “Danger” and it has hazard statements H302, H335, and H314 . These statements indicate that the compound is harmful if swallowed, may cause respiratory irritation, and causes severe skin burns and eye damage .

Propriétés

IUPAC Name |

N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-12-4-6-2-3-7(13-5-6)8(9,10)11/h2-3,5,12H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSJZPZEMZAKIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628988 |

Source

|

| Record name | N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine | |

CAS RN |

886364-80-3 |

Source

|

| Record name | N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.